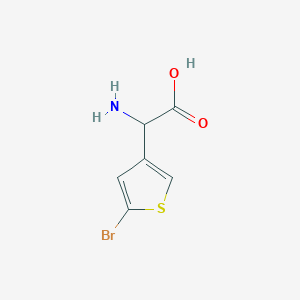

2-Amino-2-(5-bromothiophen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(5-bromothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-4-1-3(2-11-4)5(8)6(9)10/h1-2,5H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZZRBXYHLGZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene followed by the introduction of the amino and carboxylic acid groups. One common method involves the bromination of 3-thiophenecarboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting 5-bromo-3-thiophenecarboxylic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Sodium methoxide, sodium ethoxide; reactions are conducted in polar solvents like methanol or ethanol under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(5-bromothiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom in the thiophene ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 2-Amino-2-(5-bromothiophen-3-yl)acetic acid

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Key Features: Central α-amino acid scaffold with a brominated thiophene ring at position 2. Bromine substitution at the 5-position of the thiophene ring confers unique electronic and steric properties. The carboxylic acid group enables hydrogen bonding and ionic interactions, critical for biological activity.

Potential applications include medicinal chemistry (enzyme inhibition, receptor modulation) or materials science due to the thiophene moiety’s conductive properties.

Comparison with Structurally Similar Compounds

Ibotenic Acid [(S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic Acid]

- Structure : Isoxazole ring with a hydroxyl group vs. bromothiophene in the target compound.

- Pharmacology :

- Physicochemical Properties :

- Lower lipophilicity (logP) due to polar isoxazole vs. bromothiophene.

- Molecular Weight: 158.1 g/mol (smaller than the bromothiophene analog).

2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Structure : Dichlorobenzyl group vs. bromothiophene; alkyne side chain absent in the target compound.

- Pharmacology :

- Docking Analysis :

2-Amino-2-(4-bromophenyl)acetic Acid

- Structure : Bromophenyl vs. bromothiophene.

- Commercial Availability : Priced at €178.00/250 mg ().

- Physicochemical Comparison :

- Thiophene’s sulfur atom increases polarizability vs. benzene’s planar structure.

- Bromine’s position (para on phenyl vs. 5 on thiophene) alters steric bulk.

2-Amino-2-(3-chloro-4-methoxyphenyl)acetic Acid

- Structure : Chlorine and methoxy groups on phenyl vs. bromothiophene.

- Safety Data : Requires precautions (e.g., consult physician on exposure) ().

- Biological Inference : Methoxy groups often enhance metabolic stability; chlorine increases lipophilicity.

Biological Activity

2-Amino-2-(5-bromothiophen-3-yl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrN₁O₂S, with a molecular weight of approximately 236.08 g/mol. The compound consists of a brominated thiophene moiety linked to an acetic acid group, which is essential for its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. This inhibition suggests a role in reducing inflammatory responses and possibly affecting tumor growth dynamics.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits potential against various pathogens. | |

| Anticancer | Inhibits mPGES-1, potentially impacting cancer cell proliferation. | |

| Anti-inflammatory | Reduces inflammatory markers in vitro. | |

| Enzyme Interaction | Modulates activity of specific enzymes related to inflammation and cancer. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Inhibition of mPGES-1 :

- A study demonstrated that the compound effectively inhibits mPGES-1, leading to decreased production of pro-inflammatory prostaglandins. This finding supports its potential use in treating inflammatory diseases and certain cancers.

-

Antimicrobial Screening :

- In vitro assays showed that this compound possesses significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

-

Pharmacokinetics :

- Research on the pharmacokinetic profile indicates that the compound's stability is influenced by environmental factors such as temperature, with recommendations for storage at -20°C to maintain efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.